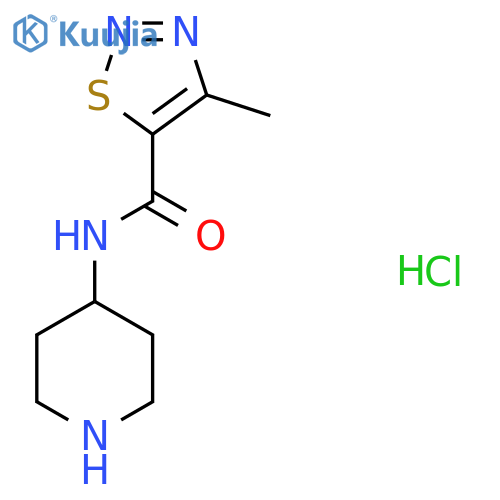Cas no 2098093-23-1 (4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride)
4-メチル-N-(ピペリジン-4-イル)-1,2,3-チアジアゾール-5-カルボキサミド塩酸塩は、有機合成化学および医薬品開発において重要な中間体として利用される化合物です。その特徴として、ピペリジン環と1,2,3-チアジアゾール骨格を有するユニークな構造を持ち、高い生体適合性と反応性を示します。塩酸塩形態により水溶性が向上し、実験操作の利便性が高まっています。また、この化合物は薬理活性化合物の合成前駆体としての潜在的な応用が期待され、特に神経科学や創薬研究分野での利用が注目されています。安定性に優れ、標準的な実験条件下で長期保存が可能です。

2098093-23-1 structure
商品名:4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- F2158-2161
- starbld0027001
- 4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride
- 4-methyl-N-piperidin-4-ylthiadiazole-5-carboxamide;hydrochloride
- 2098093-23-1
- AKOS026746662
-
- インチ: 1S/C9H14N4OS.ClH/c1-6-8(15-13-12-6)9(14)11-7-2-4-10-5-3-7;/h7,10H,2-5H2,1H3,(H,11,14);1H
- InChIKey: ZYGVTRXRUFWPPR-UHFFFAOYSA-N
- ほほえんだ: Cl.S1C(=C(C)N=N1)C(NC1CCNCC1)=O
計算された属性
- せいみつぶんしりょう: 262.0655100g/mol
- どういたいしつりょう: 262.0655100g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.2Ų
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M256351-100mg |
4-methyl-n-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 100mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M256351-500mg |
4-methyl-n-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 500mg |
$ 590.00 | 2022-06-04 | ||
| Life Chemicals | F2158-2161-0.25g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 0.25g |
$573.0 | 2023-09-06 | |
| Life Chemicals | F2158-2161-1g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 1g |
$636.0 | 2023-09-06 | |
| Life Chemicals | F2158-2161-5g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 5g |
$1908.0 | 2023-09-06 | |
| Life Chemicals | F2158-2161-0.5g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 0.5g |
$604.0 | 2023-09-06 | |
| Life Chemicals | F2158-2161-10g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 10g |
$2671.0 | 2023-09-06 | |
| TRC | M256351-1g |
4-methyl-n-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 1g |
$ 910.00 | 2022-06-04 | ||
| Life Chemicals | F2158-2161-2.5g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 2.5g |
$1272.0 | 2023-09-06 |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
2098093-23-1 (4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride) 関連製品
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 42464-96-0(NNMTi)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
